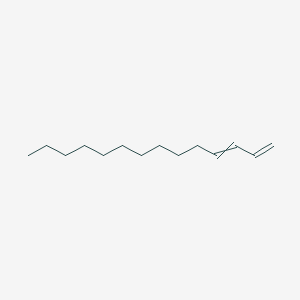

1,3-Tetradecadiene

Description

Structure

3D Structure

Properties

CAS No. |

39669-92-6 |

|---|---|

Molecular Formula |

C14H26 |

Molecular Weight |

194.36 g/mol |

IUPAC Name |

(3E)-tetradeca-1,3-diene |

InChI |

InChI=1S/C14H26/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h3,5,7H,1,4,6,8-14H2,2H3/b7-5+ |

InChI Key |

LRIUTQPZISVIHK-FNORWQNLSA-N |

Isomeric SMILES |

CCCCCCCCCC/C=C/C=C |

Canonical SMILES |

CCCCCCCCCCC=CC=C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Tetradecadiene can be synthesized through several methods, including:

Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors. For instance, 1,3-dibromotetradecane can be treated with a strong base like potassium tert-butoxide to yield 1,3-tetradecadiene.

Wittig Reaction: This method involves the reaction of a phosphonium ylide with an aldehyde or ketone to form an alkene. For example, the reaction of tetradecanal with a suitable ylide can produce 1,3-tetradecadiene.

Industrial Production Methods: Industrial production of 1,3-tetradecadiene typically involves large-scale dehydrohalogenation processes due to their efficiency and cost-effectiveness. The reaction conditions are carefully controlled to maximize yield and purity.

Chemical Reactions Analysis

1,3-Tetradecadiene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form epoxides or diols. Common oxidizing agents include peracids (for epoxidation) and osmium tetroxide (for dihydroxylation).

Hydrogenation: The double bonds in 1,3-tetradecadiene can be hydrogenated to form tetradecane. This reaction typically uses a catalyst such as palladium on carbon under hydrogen gas.

Polymerization: 1,3-Tetradecadiene can undergo polymerization reactions to form polymers. This process often involves catalysts like aluminum triisobutyl-titanium tetrachloride.

Common Reagents and Conditions:

Oxidation: Peracids, osmium tetroxide, and other oxidizing agents.

Hydrogenation: Palladium on carbon, hydrogen gas.

Polymerization: Aluminum triisobutyl-titanium tetrachloride.

Major Products Formed:

Oxidation: Epoxides, diols.

Hydrogenation: Tetradecane.

Polymerization: Various polymers depending on the reaction conditions and catalysts used.

Scientific Research Applications

1,3-Tetradecadiene has several applications in scientific research:

Chemistry: It is used as a monomer in polymerization reactions to create specialty polymers. It is also used in the synthesis of complex organic molecules.

Biology: This compound is used in the study of biological membranes and lipid interactions due to its hydrophobic nature.

Medicine: Research into its derivatives has shown potential in developing new pharmaceuticals.

Industry: It is used in the production of synthetic lubricants and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1,3-tetradecadiene in chemical reactions typically involves the participation of its double bonds. For example:

Oxidation: The double bonds react with oxidizing agents to form epoxides or diols.

Hydrogenation: The double bonds react with hydrogen in the presence of a catalyst to form saturated hydrocarbons.

Polymerization: The double bonds react with catalysts to form long polymer chains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers: 1,9-Tetradecadiene

While 1,13-tetradecadiene is a pyrolysis product, its structural isomer 1,9-tetradecadiene (positions 1 and 9) occurs naturally in plant-derived materials. For example, pumpkin seed oil contains 46.52% 1,9-tetradecadiene , contributing to its nutritional and industrial value .

Chain-Length Analogues

1,14-Pentadecadiene (C₁₅H₂₈)

1,14-Pentadecadiene is another PE pyrolysis marker but has a longer carbon chain (C15). Key differences include:

- Interference in soil analysis : Humic acid contributes 2% to 1,14-pentadecadiene signals vs. 0.8% for 1,13-tetradecadiene, making the latter preferable in soils with organic carbon <15 mg g⁻¹ .

- Quantitative reliability : 1,14-Pentadecadiene is more prone to overestimation due to overlapping organic matter signals .

1,19-Eicosadiene (C₂₀H₃₈)

This C20 diene is a pyrolysis product of high-density polyethylene (HDPE) and polypropylene (PP) . Unlike 1,13-tetradecadiene, it is less specific to PE and forms at higher pyrolysis temperatures (>600°C) .

Biological Activity

1,3-Tetradecadiene is a linear diene with the molecular formula , characterized by two double bonds located between the first and third carbon atoms in its 14-carbon chain. Although specific biological activities of 1,3-tetradecadiene are not extensively documented, its derivatives and structural analogs have shown potential in various biological applications, particularly in the pharmaceutical field.

Chemical Structure and Properties

1,3-Tetradecadiene's hydrophobic nature makes it relevant for studies involving biological membranes and lipid interactions. The unique positioning of its double bonds contributes to its reactivity and potential applications in chemical processes. The following table summarizes its properties and compares it with similar compounds:

| Compound Name | Chemical Formula | Number of Double Bonds | Unique Characteristics |

|---|---|---|---|

| 1,3-Tetradecadiene | C₁₄H₂₄ | 2 | Linear diene with specific double bond positions |

| 1,9-Decadiene | C₁₀H₁₈ | 2 | Shorter carbon chain; more volatile |

| 1,13-Tetradecadiene | C₁₄H₂₄ | 2 | Similar structure but double bonds at different positions |

| Tetradecene | C₁₄H₂₈ | 1 | Saturated; lacks one double bond |

| 1,3-Hexadiene | C₆H₁₂ | 2 | Shorter chain; more reactive due to bond positioning |

Interaction with Biological Membranes

The hydrophobic characteristics of 1,3-tetradecadiene make it a candidate for studying lipid dynamics and membrane fluidity. Such interactions are crucial in understanding how various compounds influence cellular processes and membrane integrity. Research indicates that diene compounds can alter membrane properties, potentially affecting cell signaling and permeability.

Copolymerization Studies

Recent studies have explored the copolymerization of 1,3-tetradecadiene with other monomers to create materials with enhanced thermal stability. For example, copolymers synthesized using a specific molar ratio of 1,13-tetradecadiene showed thermal properties with melting temperatures exceeding 100 °C . These findings highlight the compound's utility in materials science as well as its potential indirect biological applications through the development of biocompatible polymers.

Toxicity Assessments

Research assessing the toxicity of related diene compounds has utilized various methods to evaluate their cytotoxic effects on cancer cell lines. For instance, studies involving extracts rich in alkanes and fatty acids from similar diene structures indicated significant anti-proliferative activity against breast cancer cells while showing minimal effects on normal cells . Such insights can guide future investigations into the therapeutic potentials of diene derivatives.

Q & A

Q. What are the key experimental methods for synthesizing 1,3-tetradecadiene, and how do reaction conditions influence product purity?

1,3-Tetradecadiene is synthesized via catalytic dimerization of α,ω-diolefins using organoaluminum catalysts. The reaction requires precise control of temperature (typically 80–120°C), solvent polarity, and catalyst-to-substrate ratios to minimize side reactions like oligomerization. Characterization of product purity should combine gas chromatography-mass spectrometry (GC-MS) for structural confirmation and nuclear magnetic resonance (NMR) to quantify stereoisomers .

Q. Which analytical techniques are most effective for identifying 1,3-tetradecadiene in complex mixtures?

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS is widely used due to its sensitivity in detecting low-concentration volatile compounds. Retention indices (RI) and mass spectral libraries (e.g., NIST) are critical for distinguishing 1,3-tetradecadiene from co-eluting hydrocarbons, such as 1,13-tetradecadiene or cyclooctadienes .

Q. How can researchers address contamination of 1,3-tetradecadiene in environmental samples?

Contamination is common in industrial or environmental matrices due to its structural similarity to other dienes. Methodological solutions include:

Q. What are the primary physicochemical properties of 1,3-tetradecadiene relevant to experimental design?

Key properties include:

- Molecular weight: 194.3562 g/mol.

- Boiling point: ~138–142°C (estimated from analogous dienes).

- Solubility: Hydrophobic; miscible in nonpolar solvents (e.g., hexane, dichloromethane).

These properties dictate storage conditions (inert atmosphere, −20°C) and solvent choices for reactions or extractions .

Advanced Research Questions

Q. How do reaction mechanisms differ between organoaluminum catalysts and transition-metal catalysts in 1,3-tetradecadiene synthesis?

Organoaluminum catalysts (e.g., AlEt3) promote concerted dimerization via a Lewis acid-mediated pathway, favoring terminal diene coupling. In contrast, transition-metal catalysts (e.g., Ni-based systems) enable stepwise insertion mechanisms, which may produce regioisomers. Kinetic studies using in-situ FTIR or NMR can track intermediate formation and validate proposed mechanisms .

Q. What computational methods are suitable for predicting the stereochemical outcomes of 1,3-tetradecadiene-involved reactions?

Density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model transition states and thermodynamic stability of stereoisomers. For example, the endo/exo selectivity in Diels-Alder reactions involving 1,3-tetradecadiene can be predicted by analyzing frontier molecular orbitals (HOMO-LUMO gaps) and steric effects .

Q. How can researchers resolve contradictory data in spectral interpretation of 1,3-tetradecadiene derivatives?

Conflicting spectral assignments often arise from overlapping signals in NMR or GC-MS. Strategies include:

Q. What experimental design principles ensure reproducibility in studies involving 1,3-tetradecadiene?

Q. How can researchers critically evaluate literature reports on 1,3-tetradecadiene’s reactivity?

- Assess methodological rigor: Check for controls, spectral validation, and error margins.

- Cross-reference with primary sources (e.g., NIST data) rather than secondary summaries.

- Scrutinize claims unsupported by experimental data (e.g., hypothetical reaction pathways without kinetic evidence) .

Methodological Tables

Q. Table 1. Comparative Analytical Techniques for 1,3-Tetradecadiene

| Technique | Sensitivity | Selectivity | Key Applications | Limitations |

|---|---|---|---|---|

| HS-SPME-GC-MS | 0.1–10 ppm | High | Volatile mixtures, environmental samples | Limited to volatile compounds |

| NMR (¹H/¹³C) | >1 mg | Moderate | Structural elucidation | Requires pure isolates |

| DFT Simulations | N/A | Theoretical | Reaction mechanism prediction | Dependent on basis set choice |

Q. Table 2. Common Contaminants and Mitigation Strategies

| Contaminant | Source | Mitigation Strategy |

|---|---|---|

| 1,13-Tetradecadiene | Synthetic byproducts | Fractional distillation, RI-based GC separation |

| Cyclooctadienes | Cross-reactivity | Catalyst optimization (e.g., AlEt3 vs. AlCl3) |

| Solvent impurities | Hexane/DCM degradation | Solvent pre-purification (e.g., molecular sieves) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.